Comparative Sedative Potency: Ro 48-6791 vs. Midazolam
In a first-in-human study, the sedative potency of Ro 48-6791 was directly compared to midazolam using pharmacodynamic EEG modeling. The study concluded that Ro 48-6791 is approximately four to six times as potent as midazolam [1]. A separate randomized, double-blind crossover study using computer-controlled infusion to achieve a deep hypnotic state found Ro 48-6791 to be 2.5 times as potent as midazolam based on the total doses administered (P < 0.001) [2]. This higher potency is a key differentiator for research applications.
| Evidence Dimension | Relative Potency for Sedative Effect |
|---|---|
| Target Compound Data | 2.5x to 4-6x more potent than midazolam |
| Comparator Or Baseline | Midazolam (Baseline potency = 1x) |
| Quantified Difference | Ro 48-6791 is 2.5- to 6-fold more potent. |
| Conditions | Healthy male volunteers; sedative effect quantified by EEG median frequency and total dose to reach a deep hypnotic endpoint [2]; pharmacodynamic EEG modeling [1]. |
Why This Matters
For scientific selection, this means significantly lower molar quantities of Ro 48-6791 are required to achieve the same pharmacodynamic effect as midazolam, impacting both experimental design and procurement economics.
- [1] Dingemanse J, van Gerven JM, Schoemaker RC, et al. Integrated pharmacokinetics and pharmacodynamics of Ro 48-6791, a new benzodiazepine, in comparison with midazolam during first administration to healthy male subjects. Br J Clin Pharmacol. 1997;44(5):477-486. View Source
- [2] Hering W, Ihmsen H, Albrecht S, et al. [RO 48-6791--a short acting benzodiazepine. Pharmacokinetics and pharmacodynamics in young and old subjects in comparison to midazolam]. Anaesthesist. 1996;45(12):1211-1214. View Source
